molecular formula C8H18N2O B1505590 2-(3-Methoxy-piperidin-1-yl)-ethylamine CAS No. 911300-67-9

2-(3-Methoxy-piperidin-1-yl)-ethylamine

Cat. No. B1505590
CAS RN: 911300-67-9
M. Wt: 158.24 g/mol
InChI Key: YLFKHSSCRULOOM-UHFFFAOYSA-N
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Description

“2-(3-Methoxy-piperidin-1-yl)-ethylamine” is a chemical compound with the molecular formula C8H17NO2 . It is also known by its synonyms 1-Piperidineethanol, 3-methoxy- .


Molecular Structure Analysis

The molecular weight of “2-(3-Methoxy-piperidin-1-yl)-ethylamine” is 159.23 . The MDL Number is MFCD21092812 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Methoxy-piperidin-1-yl)-ethylamine” include a molecular formula of C8H17NO2 and a molecular weight of 159.23 .

Safety and Hazards

The safety data sheet for a similar compound, “4-(3-METHYL-PIPERIDIN-1-YL)-PIPERIDINE”, indicates that it is harmful if swallowed or in contact with skin, and causes skin and eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of ingestion or skin contact, medical help should be sought immediately .

properties

IUPAC Name

2-(3-methoxypiperidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-11-8-3-2-5-10(7-8)6-4-9/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFKHSSCRULOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80709180
Record name 2-(3-Methoxypiperidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80709180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

911300-67-9
Record name 2-(3-Methoxypiperidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80709180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of nitrile 282 (3.5 g, 22.7 mmol) and Raney Nickel (50% w/w suspension in water, 8 g) in EtOH (100 mL) and cNH3 (10 mL) was stirred under H2 (60 psi) for 22 h. The mixture was filtered through Celite, the solid washed with EtOH (60 mL) and the solvent evaporated to give diamine 283 as a crude colourless oil (3.48 g, 97%) which was used without further purification: HRMS (FAB+) calcd for C8H19N2O (MH+) m/z 159.14974, found 159.14976.
Name
nitrile
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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